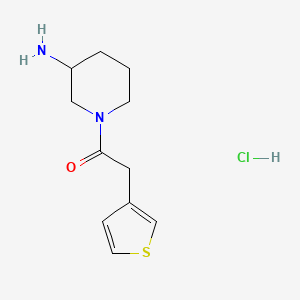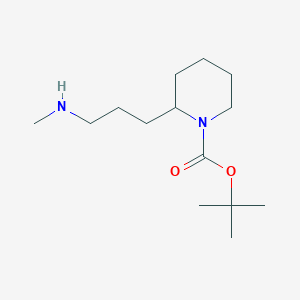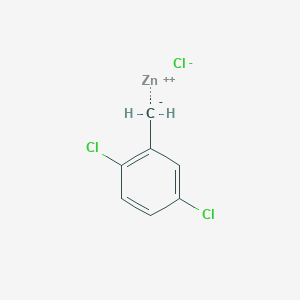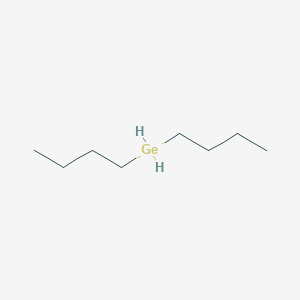
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a benzene ring substituted with a long chain of ethoxy groups
準備方法
The synthesis of 1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 1-bromo-4-ethynylbenzene.
Etherification: The benzene derivative undergoes etherification with 2-(2-(2-methoxyethoxy)ethoxy)ethanol in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
化学反応の分析
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid for halogenation.
Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene has several scientific research applications:
Materials Science: It can be used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and flexibility.
Pharmaceuticals: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Biological Studies: It can be used as a probe in studying biological processes due to its ability to interact with various biomolecules.
作用機序
The mechanism of action of 1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The ethynyl group can participate in click chemistry reactions, facilitating the study of molecular interactions and pathways .
類似化合物との比較
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene can be compared with similar compounds such as:
1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene: This compound lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-{2-[2-(2-Methoxyethoxy)Ethoxy]Ethoxy}-4-(1,1,3,3-Tetramethylbutyl)Benzene: This compound has a bulkier substituent, which can affect its physical and chemical properties.
The uniqueness of this compound lies in its ethynyl group, which provides additional reactivity and versatility in chemical synthesis and applications.
特性
分子式 |
C15H20O4 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
1-ethynyl-4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C15H20O4/c1-3-14-4-6-15(7-5-14)19-13-12-18-11-10-17-9-8-16-2/h1,4-7H,8-13H2,2H3 |
InChIキー |
QFCXKRFGNYJUKM-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOC1=CC=C(C=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)


